2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID
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Overview
Description
2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a 2-chloro-benzylsulfanyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of 2-chlorobenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Chlorobenzyl chloride+Nicotinic acidNaOH, reflux2-(2-Chloro-benzylsulfanyl)-nicotinic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-(2-Chloro-benzylsulfanyl)-4,6-dimethyl-nicotinonitrile
- 2-(2-Chloro-benzylsulfanyl)-1H-benzoimidazole
Comparison: 2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the nicotinic acid moiety can influence its solubility and interaction with biological targets, making it distinct from other related compounds.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDXALOFYAUFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=CC=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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